molecular formula C23H32N2O2 B2486591 N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide CAS No. 953969-08-9

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2486591
CAS No.: 953969-08-9
M. Wt: 368.521
InChI Key: NGSMYJQZSLSJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane and morpholine structures. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the compound. The morpholine ring, on the other hand, introduces a degree of flexibility and potential for hydrogen bonding, making this compound interesting for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane carboxylic acid derivative. This is followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The phenyl group is then added via Friedel-Crafts alkylation or similar methods. The final step involves the formation of the carboxamide bond, usually through the reaction of the carboxylic acid with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups, increasing the compound’s hydrophilicity.

    Reduction: The carboxamide group can be reduced to an amine, altering the compound’s pharmacokinetic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety typically yields hydroxylated derivatives, while reduction of the carboxamide group produces amines.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its antiviral and anticancer properties due to the stability and lipophilicity imparted by the adamantane moiety.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid scaffold that can enhance binding affinity, while the morpholine ring offers flexibility and potential for hydrogen bonding. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties, particularly against influenza A.

    Rimantadine: Another antiviral compound with a similar adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.

Uniqueness

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide stands out due to the presence of the morpholine ring, which introduces additional flexibility and potential for hydrogen bonding. This makes it a versatile compound with unique properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c26-22(23-13-17-10-18(14-23)12-19(11-17)15-23)24-6-7-25-8-9-27-21(16-25)20-4-2-1-3-5-20/h1-5,17-19,21H,6-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSMYJQZSLSJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.